Impact of 1-Methyl Substitution on Calculated Physicochemical Properties vs. Unsubstituted Parent Core
The addition of a methyl group at the 1-position of the pyrazolo[3,4-c]pyridine core significantly alters key physicochemical descriptors compared to the unsubstituted parent compound, 1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2). This modification increases molecular weight and lipophilicity, which can influence critical parameters for drug discovery such as aqueous solubility, membrane permeability, and metabolic stability . These differences are quantifiable through in silico predictions and are critical for lead optimization [1].
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight: 148.17 g/mol; Predicted LogP: 0.52; Predicted TPSA: 64.4 Ų |
| Comparator Or Baseline | 1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 76006-17-2): Molecular Weight: 134.14 g/mol; Predicted LogP: 0.1; Predicted TPSA: 67.6 Ų |
| Quantified Difference | ΔMW: +14.03 g/mol; ΔLogP: +0.42; ΔTPSA: -3.2 Ų |
| Conditions | In silico calculations using standard algorithms (XLogP3, topological method) |
Why This Matters
The quantifiable shift in LogP and TPSA demonstrates that the 1-methyl group is not merely a benign addition; it predictably alters the compound's lipophilic/hydrophilic balance, directly impacting its suitability for specific assay formats or downstream chemical modifications.
- [1] ChemAxon/Marvin. Predicted properties for 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine. View Source
